molecular formula C21H26N6O5 B2842706 2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 872628-34-7

2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

Cat. No.: B2842706
CAS No.: 872628-34-7
M. Wt: 442.476
InChI Key: XRLXNMXUZDHXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide is a high-purity chemical compound offered for research and development purposes. This synthetically derived purine-pyrimidin hybrid structure is of significant interest in early-stage pharmacological and biochemical research. Its molecular structure, which incorporates a 3,4-dimethoxyphenethyl moiety fused to a complex dihydropurino-pyrimidine dione core, suggests potential for investigating interactions with various enzymatic targets. Researchers are exploring its utility as a key intermediate in synthetic pathways or as a candidate for screening against a range of biological targets. The precise mechanism of action and specific research applications are still under investigation by the scientific community. This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All researchers should handle this material with appropriate safety precautions and in accordance with all local and national regulations.

Properties

IUPAC Name

2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O5/c1-24-18-17(19(29)27(21(24)30)12-16(22)28)26-9-4-8-25(20(26)23-18)10-7-13-5-6-14(31-2)15(11-13)32-3/h5-6,11H,4,7-10,12H2,1-3H3,(H2,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLXNMXUZDHXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3CCCN(C3=N2)CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Core Structure: The target compound’s purino-pyrimidine core is distinct from the pyrido-dipyrimidine () or spiro-diazanone () systems, which may influence binding to biological targets.
  • Substituent Effects :
    • The 3,4-dimethoxyphenyl group in the target compound enhances electron density and may improve solubility compared to fluorinated analogs (e.g., ).
    • Acetamide vs. thioacetate ester (): The acetamide group likely increases metabolic stability compared to esters, which are prone to hydrolysis.

Bioactivity and ADMET Considerations

  • Plant-Derived Biomolecules : The target compound’s dimethoxyphenyl group aligns with plant-derived bioactive molecules, which often leverage methoxy substituents for insecticidal or antifungal activity . However, direct evidence for its efficacy is lacking.
  • Fluorinated Analogs : The compound in incorporates trifluoromethyl groups, which enhance lipophilicity and membrane permeability but may increase toxicity risks.
  • Thioether Derivatives : The sulfur-containing compound in demonstrates improved ADMET profiles, suggesting that the target compound’s acetamide group could similarly enhance pharmacokinetics.

Research Findings and Limitations

  • Structural Determinants of Activity: Methoxy groups (target) vs. fluoro groups (): Methoxy substituents are less electronegative but may offer better hydrogen-bonding capacity. Purino-pyrimidine vs. pyrido-dipyrimidine cores (): The fused bicyclic system in the target compound could provide greater conformational rigidity for target binding.
  • Limitations: Direct comparative bioactivity data (e.g., IC50 values, toxicity profiles) are unavailable in the provided evidence.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

  • Methodology : The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency for amide coupling and heterocycle formation.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization is critical for isolating high-purity product .

Q. What analytical techniques are recommended for confirming the structure and purity of the compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • X-ray crystallography (if crystals form) resolves absolute configuration .

Q. How do the solubility and stability of this compound influence experimental design?

  • Solubility : Soluble in DMSO and ethanol (10–20 mg/mL), but insoluble in aqueous buffers. For cell-based assays, pre-dissolve in DMSO and dilute in culture media (final DMSO <0.1%) .
  • Stability : Stable at neutral pH (6–8) and −20°C (lyophilized). Monitor degradation via HPLC under stress conditions (e.g., UV light, 40°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

  • Methodology :

  • Substituent variation : Systematically modify the 3,4-dimethoxyphenyl group and acetamide side chain.
  • Assays : Test derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding) and cytotoxicity screens.
  • Computational modeling : Use molecular docking to predict binding affinities to targets like kinases or GPCRs .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Orthogonal assays : Validate hits using fluorescence polarization (FP) alongside radiometric assays.
  • Dose-response curves : Calculate IC₅₀/EC₅₀ values in triplicate to confirm potency.
  • Off-target profiling : Screen against related enzymes/receptors to rule out nonspecific effects .

Q. How can computational methods predict this compound's interactions with biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Simulate binding to homology-modeled targets using the compound’s 3D structure (PubChem CID).
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER).
  • Free-energy calculations : Use MM-PBSA to estimate binding affinities .

Q. What experimental approaches elucidate the compound's mechanism of action in complex biological systems?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets.
  • CRISPR/Cas9 knockouts : Validate target dependency in cellular models.
  • Metabolomics/proteomics : Identify pathway alterations via LC-MS/MS profiling .

Q. How should researchers design in vitro and in vivo models to assess therapeutic potential?

  • In vitro : Use primary cells or 3D organoids to mimic physiological conditions. Include positive/negative controls (e.g., known inhibitors).
  • In vivo : Dose pharmacokinetic studies (rodents) to determine bioavailability and half-life. Monitor toxicity via histopathology and serum biomarkers .

Key Considerations for Data Interpretation:

  • Contradictory solubility/stability data : Cross-validate using multiple techniques (e.g., NMR for degradation products, DSC for thermal stability) .
  • Biological assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.